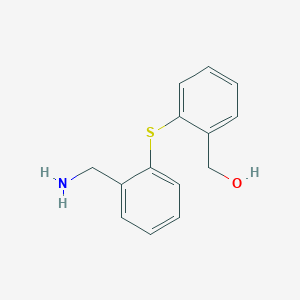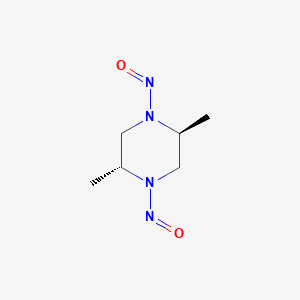
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine (DNP) is a chemical compound that has garnered significant interest from the scientific community due to its potential applications in cancer research. DNP is a nitrosamine compound that has been shown to have potent anti-tumor effects in various cancer cell lines.
Applications De Recherche Scientifique
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Mécanisme D'action
The exact mechanism of action of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is not fully understood. However, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Effets Biochimiques Et Physiologiques
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the production of ROS, which can cause oxidative stress and DNA damage. (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has also been shown to inhibit the activity of PARP, which can lead to DNA damage and apoptosis. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is its potent anti-tumor effects. It has been shown to be effective in various cancer cell lines and animal models of cancer. Additionally, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is relatively easy to synthesize and purify, making it accessible to researchers. However, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine is highly sensitive to light and heat, which can make it difficult to handle in the lab. Additionally, the low yield of the synthesis reaction can make it challenging to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine. One area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine analogs that are more stable and have improved anti-tumor activity. Additionally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine as a combination therapy with other anti-cancer drugs. Another area of interest is the development of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine-based imaging agents for cancer diagnosis and monitoring. Finally, researchers are interested in exploring the potential of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine ((2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine) is a potent anti-tumor compound that has garnered significant interest from the scientific community. Its potential applications in cancer research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine and its analogs has the potential to lead to significant advancements in cancer treatment and diagnosis.
Méthodes De Synthèse
The synthesis of (2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine involves the reaction of piperazine with nitrous acid to form the corresponding nitrosamine. The reaction is typically carried out in an acidic solution, and the resulting compound is purified via recrystallization. The yield of the reaction is typically low, and the compound is highly sensitive to light and heat.
Propriétés
Numéro CAS |
125093-10-9 |
|---|---|
Nom du produit |
(2R,5S)-2,5-Dimethyl-1,4-dinitrosopiperazine |
Formule moléculaire |
C6H12N4O2 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
(2R,5S)-2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
ZDRKXNMKZRFCCW-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1N=O)C)N=O |
SMILES |
CC1CN(C(CN1N=O)C)N=O |
SMILES canonique |
CC1CN(C(CN1N=O)C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



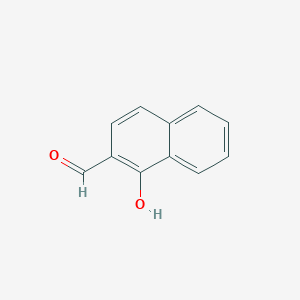
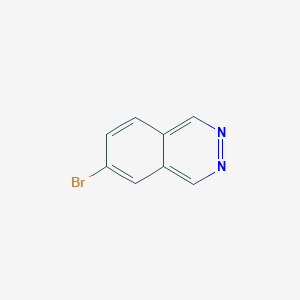
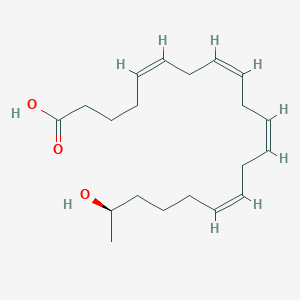
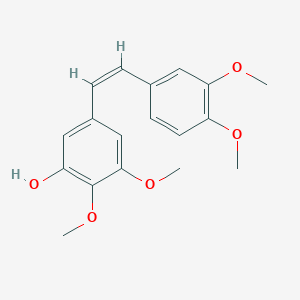

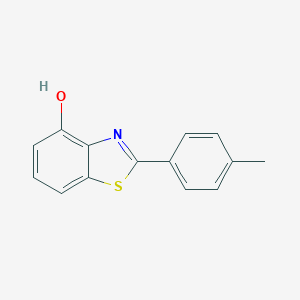
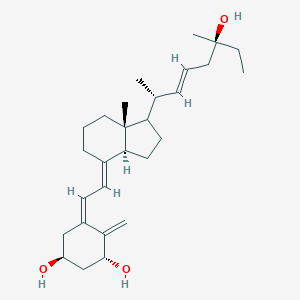
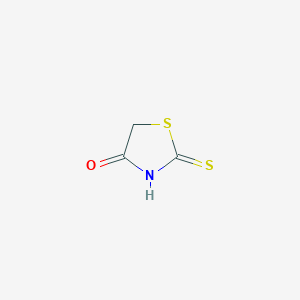



![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

